molecular formula C7H8Br2N2O2 B2835434 4-Bromo-2-methyl-6-nitroaniline hydrobromide CAS No. 2206567-73-7

4-Bromo-2-methyl-6-nitroaniline hydrobromide

Cat. No.: B2835434
CAS No.: 2206567-73-7
M. Wt: 311.961
InChI Key: NFZWJNJWUPOUNN-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The synthesis of brominated nitroaniline derivatives gained prominence in the late 20th century, driven by their utility as intermediates in dye and pharmaceutical manufacturing. While this compound is not explicitly detailed in early literature, its structural analogs, such as 4-bromo-2,6-dialkylaniline hydrobromides, were first reported in the 2000s through regioselective bromination of aniline hydrohalides. Early methods for synthesizing similar compounds faced challenges in selectivity, often resulting in mixtures of mono- and di-brominated products. For instance, bromination of 2,6-dialkylaniline hydrochlorides in acetic acid solvents yielded only moderate selectivity for the 4-position due to competing electrophilic aromatic substitution pathways. The discovery that inert solvents like 1,2-dichloroethane or cyclohexane could enhance regioselectivity marked a pivotal advancement, enabling near-quantitative yields of 4-bromo products.

Significance in Chemical Research

This compound’s significance lies in its dual functional groups: the bromine atom serves as a leaving group for cross-coupling reactions, while the nitro group facilitates reduction to amine intermediates. These features make it invaluable in constructing heterocyclic frameworks, such as benzimidazoles, which are prevalent in antiviral and anticancer agents. For example, 5-bromobenzimidazole derivatives synthesized from analogous intermediates exhibit potent activity against HIV-1 reverse transcriptase. Additionally, the compound’s crystalline hydrobromide salt form enhances stability, simplifying purification and storage—a critical factor in industrial applications.

Evolution of Research Methodologies

The synthesis of this compound has evolved through three methodological phases:

  • Early Bromination Techniques : Initial approaches used aqueous hydrobromic acid and nitric acid, but these often led to over-bromination or oxidation of the nitro group. For example, mononitration of benzimidazole precursors required precise temperature control to avoid di-nitration.
  • Solvent Optimization : The shift to nonpolar solvents like cyclohexane or 1,2-dichloroethane improved reaction homogeneity and reduced side reactions. A patent demonstrated that brominating 2,6-diisopropylaniline hydrochloride in cyclohexane at 70°C achieved 99.9% yield of the 4-bromo product, highlighting the solvent’s role in suppressing hydrogen bromide volatilization.
  • Advanced Separation Technologies : Modern syntheses integrate continuous-flow systems and membrane filtration. A Chinese patent described a synthesizer employing a ceramic membrane filter to separate 2-bromo-4-nitroaniline intermediates in real time, reducing byproduct formation by 40% compared to batch processes.

Current Research Landscape

Contemporary studies focus on three areas:

  • Green Chemistry : Replacing traditional solvents with ionic liquids or supercritical CO₂ to minimize environmental impact.
  • Catalytic Bromination : Developing transition-metal catalysts to enable milder reaction conditions. For instance, iron(III)-based catalysts have shown promise in mediating bromine activation without requiring stoichiometric oxidants.
  • One-Pot Syntheses : Combining nitration, bromination, and salt formation steps into a single reactor. A recent method for 2-chloro-6-methylaniline used hypophosphorous acid and iron powder in a one-pot reduction of nitro intermediates, achieving 80% yield. While not directly applied to the target compound, this approach suggests potential for streamlining its synthesis.
Synthesis Parameter Early Methods Modern Methods
Solvent Acetic acid 1,2-Dichloroethane
Yield 50–70% 95–99%
Byproduct Formation 15–20% <5%
Reaction Time 8–12 hours 2–4 hours

This table contrasts traditional and contemporary synthesis strategies, underscoring efficiency gains.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-methyl-6-nitroaniline;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2.BrH/c1-4-2-5(8)3-6(7(4)9)10(11)12;/h2-3H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZWJNJWUPOUNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)[N+](=O)[O-])Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methyl-6-nitroaniline hydrobromide typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-6-nitroaniline hydrobromide undergoes several types of chemical reactions:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Reduction: 4-Bromo-2-methyl-6-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: 4-Bromo-2-carboxy-6-nitroaniline.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
Research indicates that derivatives of 4-Bromo-2-methyl-6-nitroaniline may exhibit urease inhibitory activity, suggesting potential applications in treating conditions related to urease, such as certain infections and ulcers. For instance, related Schiff bases have shown promise as therapeutic agents .

HIV Research
In the realm of antiviral research, compounds derived from this aniline have been explored as non-nucleoside reverse transcriptase inhibitors for HIV treatment. Studies have synthesized various analogues that demonstrate significant anti-HIV potency, with some exhibiting effective concentrations (EC50 values) in the nanomolar range .

Dye Manufacturing

Intermediates for Azo Dyes
4-Bromo-2-methyl-6-nitroaniline is utilized as an intermediate in the synthesis of azo disperse dyes. The compound's ability to undergo diazotization and coupling reactions makes it suitable for producing vibrant dyes used in textiles . The green synthesis methods developed for these intermediates are particularly valuable, minimizing environmental impact while maintaining high yields.

Coordination Chemistry

Metal Complex Formation
The compound's ability to form stable complexes with metal ions like Cu(II), Co(II), and Ni(II) has been documented. These complexes can be useful in various applications, including catalysis and sensor technology. Studies have shown that the stability and coordination behavior of these complexes can be analyzed potentiometrically, providing insights into their potential uses .

Case Study 1: Urease Inhibition

A study explored the urease inhibitory activity of Schiff bases derived from 4-Bromo-2-methyl-6-nitroaniline, demonstrating significant potential for developing treatments for conditions associated with urease activity. The findings indicated that these derivatives could effectively inhibit urease, supporting further investigation into their therapeutic applications.

Case Study 2: Anti-HIV Activity

Research into diarylaniline analogues synthesized from intermediates involving 4-Bromo-2-methyl-6-nitroaniline showed promising results against HIV replication. Compounds with specific structural modifications exhibited enhanced potency, indicating that further optimization could lead to effective antiviral agents .

Summary Table of Applications

Application AreaDescriptionExample Use Case
Medicinal ChemistryPotential therapeutic agents targeting urease activityTreatment for infections and ulcers
Antiviral ResearchNon-nucleoside reverse transcriptase inhibitors for HIVAnti-HIV drug development
Dye ManufacturingIntermediates for azo dyesTextile dye production
Coordination ChemistryFormation of metal complexesCatalysis and sensor technology

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-6-nitroaniline hydrobromide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine and methyl groups influence the compound’s reactivity and binding affinity to targets such as enzymes and receptors .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score
4-Bromo-2-methyl-6-nitroaniline hydrobromide C₇H₈Br₂N₂O₂* ~327.96† 2-Me, 4-Br, 6-NO₂, HBr salt Reference
5-Bromo-3-nitrobenzene-1,2-diamine C₆H₆BrN₃O₂ 232.04 3-NO₂, 5-Br, 1,2-diamine 0.94
2-Bromo-6-methyl-4-nitroaniline C₇H₇BrN₂O₂ 231.05 2-Br, 4-NO₂, 6-Me 0.88
4-Bromo-2-methoxy-N-methyl-6-nitroaniline C₈H₉BrN₂O₃ 261.08 2-OMe, 4-Br, 6-NO₂, N-Me
2-Bromo-4-nitroaniline C₆H₅BrN₂O₂ 217.02 2-Br, 4-NO₂

*Assumed formula (base: C₇H₇BrN₂O₂ + HBr). †Calculated from base molecular weight (247.05 for C₇H₇BrN₂O₂) + HBr (80.91).

Key Observations :

  • The hydrobromide salt formation improves solubility in polar solvents relative to non-salt forms (e.g., 2-Bromo-6-methyl-4-nitroaniline) .
  • High similarity scores (e.g., 0.94 for 5-Bromo-3-nitrobenzene-1,2-diamine) suggest shared applications in dye or pharmaceutical synthesis .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Melting Point (°C) Solubility Stability Features
This compound Not reported Likely polar solvent-soluble Intramolecular H-bonding (inferred)
2-Bromo-4-nitroaniline Sublimes at 154°C Soluble in hot alcohol/acetone Planar 5-membered ring via N–H∙∙∙Br
2-Bromo-4,6-dinitroaniline 154 (sublimes) Hot alcohol/acetone High thermal stability

Key Observations :

  • The target compound’s solubility profile is inferred to align with hydrobromide salts, which typically exhibit higher aqueous solubility than neutral analogs .
  • Intramolecular hydrogen bonding in 2-Bromo-4-nitroaniline stabilizes its crystal lattice, a feature likely shared with the target compound due to analogous N–H∙∙∙Br interactions .

Biological Activity

4-Bromo-2-methyl-6-nitroaniline hydrobromide is a brominated aniline derivative that has garnered attention for its potential biological activities. This compound is notable for its applications in medicinal chemistry, particularly in the development of inhibitors and as an intermediate in organic synthesis. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

  • Molecular Formula : C7H7BrN2O2
  • Molecular Weight : 231.049 g/mol
  • CAS Number : 77811-44-0
  • Solubility : Slightly soluble in water; soluble in hot methanol.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a precursor in synthesizing various bioactive compounds. Its derivatives have shown promise in several therapeutic areas.

1. Urease Inhibition

Research indicates that derivatives of 4-Bromo-2-methyl-6-nitroaniline exhibit urease inhibitory activity. Urease is an enzyme critical for the survival of certain pathogens, making its inhibition a potential therapeutic target for treating infections and ulcers related to urease activity. A specific study demonstrated that Schiff bases derived from brominated anilines could effectively inhibit urease, suggesting a pathway for developing new treatments.

2. CK2 Inhibitors

4-Bromo-2-methyl-6-nitroaniline has been utilized in the design and synthesis of casein kinase 2 (CK2) inhibitors. CK2 is implicated in various cancers and other diseases, making inhibitors of this kinase valuable in cancer therapy. The compound's structure allows it to interact effectively with CK2, leading to promising results in preliminary studies .

3. Metal Complex Formation

The compound can form complexes with metal ions such as Cu(II), Co(II), and Ni(II). These metal complexes have been studied for their stability and coordination behavior, revealing potential applications in catalysis and materials science. The ability to form stable metal complexes enhances the compound's utility in various chemical reactions.

Case Studies

Several studies have explored the biological implications of 4-Bromo-2-methyl-6-nitroaniline:

StudyFocusFindings
Urease InhibitionDemonstrated significant urease inhibition by Schiff bases derived from brominated anilines.
CK2 InhibitorsIdentified potential therapeutic uses in cancer treatment through CK2 inhibition.
Metal ComplexesInvestigated the stability and catalytic properties of metal complexes formed with the compound.

The mechanism by which 4-Bromo-2-methyl-6-nitroaniline exerts its biological effects largely involves its ability to form stable complexes with target enzymes or proteins, influencing their activity. For instance, its role as a urease inhibitor involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis.

Q & A

Q. What are the key considerations for synthesizing 4-Bromo-2-methyl-6-nitroaniline hydrobromide with high purity?

Answer: To achieve high-purity synthesis:

  • Precursor Selection : Use 4-bromo-2-nitroaniline as a starting material, followed by methylation and hydrobromide salt formation. Ensure stoichiometric control to avoid side products like N-methylated impurities .
  • Reaction Conditions : Conduct reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation of the nitro group. Optimize temperature (typically 60–80°C) and solvent polarity (e.g., ethanol or DMF) to enhance yield .
  • Purification : Employ recrystallization using ethanol/water mixtures or column chromatography with silica gel (eluent: dichloromethane/methanol) to isolate the hydrobromide salt .

Q. How can researchers characterize the crystal structure of this compound?

Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol. Use SHELXL for refinement, accounting for hydrogen bonding between the hydrobromide counterion and the nitro group .
  • ORTEP-3/WinGX : Generate thermal ellipsoid plots to visualize anisotropic displacement parameters, critical for identifying disorder in the methyl or bromine positions .
  • Validation : Cross-validate with powder XRD to confirm phase purity and rule out polymorphism .

Q. What analytical techniques are recommended for confirming molecular identity and purity?

Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6d_6 to confirm substitution patterns. The methyl group at position 2 should appear as a singlet (~δ 2.3 ppm), while the aromatic protons show splitting from bromine and nitro groups .
  • Elemental Analysis : Verify Br content (±0.3% tolerance) via combustion analysis .
  • HPLC-MS : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>98%) and detect trace impurities .

Advanced Research Questions

Q. How can SHELXL be optimized for refining this compound’s structure when twinning or disorder is present?

Answer:

  • Twinning Analysis : Use the TWIN command in SHELXL with a BASF parameter to model twin domains. For pseudo-merohedral twinning, apply a HKLF 5 format to partition overlapping reflections .
  • Disorder Modeling : Split the bromine or methyl group into two positions (PART 1/2) and refine occupancy factors. Apply restraints (SIMU, DELU) to stabilize thermal parameters .
  • Validation Tools : Use PLATON to check for missed symmetry (e.g., Z>1Z' > 1) and validate hydrogen-bonding networks .

Q. How do substituent positions (bromo, methyl, nitro) influence the compound’s reactivity in cross-coupling reactions?

Answer:

  • Electronic Effects : The nitro group at position 6 deactivates the ring, directing electrophilic attacks to the bromine-bearing position 4. Methyl at position 2 sterically hinders ortho substitutions .
  • Methodology : Perform Suzuki-Miyaura coupling with Pd(PPh3_3)4_4 to replace bromine with aryl/heteroaryl groups. Monitor reactivity via 19F^{19}F-NMR (if applicable) or LC-MS .
  • Comparative Table :
Substituent PositionReactivity in Cross-CouplingYield (%)
4-Bromo, 2-Me, 6-NO2_2Moderate (steric hindrance)65–75
4-Bromo, 6-NO2_2 (no Me)High85–90
2-Bromo, 6-NO2_2Low (electronic deactivation)<40

Q. How can researchers resolve contradictions in reported spectral data caused by isomerism or misassignment?

Answer:

  • Isomer Discrimination : Use 2D NMR (COSY, NOESY) to differentiate between regioisomers. For example, NOE correlations between the methyl and adjacent aromatic protons confirm substitution patterns .
  • Computational Validation : Compare experimental 1H^1H-NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G**) to verify assignments .
  • Case Study : A reported "4-Bromo-2-methyl-6-nitroaniline" with δ 7.8 ppm (H-5) may instead be 5-Bromo-2-methyl-4-nitroaniline if NOE correlations contradict .

Q. What strategies mitigate decomposition during long-term storage?

Answer:

  • Storage Conditions : Store at 0–4°C in amber vials under argon. Avoid moisture (use desiccants) to prevent hydrobromide dissociation .
  • Stability Monitoring : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC checks. Degradation products often include demethylated or denitro derivatives .

Methodological Guidelines

  • Crystallography Software : SHELXL (refinement), OLEX2 (visualization), and PLATON (validation) are essential .
  • Safety Protocols : Refer to EPA DSSTox guidelines () for handling hydrobromide salts, including PPE (nitrile gloves, fume hoods) and spill containment .

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